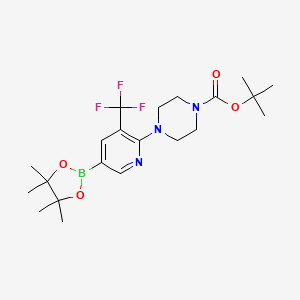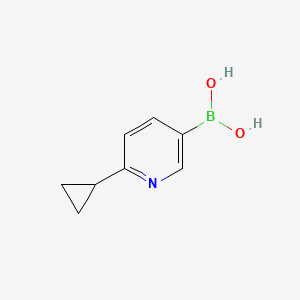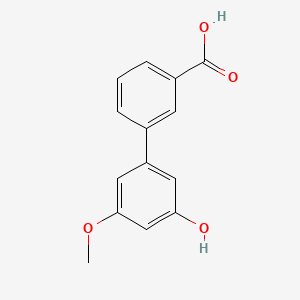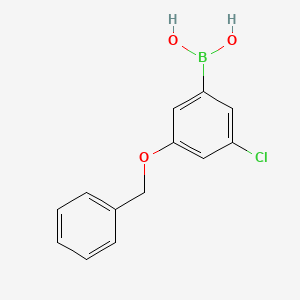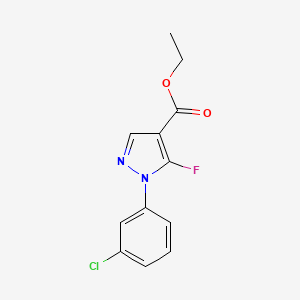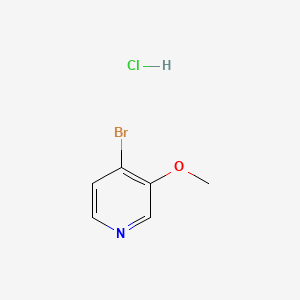
4-ブロモ-3-メトキシピリジン塩酸塩
説明
4-Bromo-3-methoxypyridine hydrochloride: is a chemical compound with the molecular formula C6H7BrClNO and a molecular weight of 224.48 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is typically used in various chemical syntheses and has applications in pharmaceutical and organic chemistry.
科学的研究の応用
Chemistry: 4-Bromo-3-methoxypyridine hydrochloride is widely used as a building block in organic synthesis. It is particularly valuable in the synthesis of complex molecules through cross-coupling reactions.
Biology and Medicine: In pharmaceutical research, this compound serves as an intermediate in the synthesis of various drugs. It is used to create molecules with potential therapeutic effects.
作用機序
Target of Action
It’s known to be used as a reagent in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
In the context of Suzuki-Miyaura cross-coupling reactions, 4-Bromo-3-methoxypyridine hydrochloride likely acts as an electrophile . The bromine atom in the compound can be replaced by a nucleophile in a reaction catalyzed by a transition metal, typically palladium .
Biochemical Pathways
In the context of suzuki-miyaura cross-coupling, the compound can be used to form carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry .
Result of Action
The result of the action of 4-Bromo-3-methoxypyridine hydrochloride is the formation of new organic compounds via the formation of carbon-carbon bonds . The exact molecular and cellular effects would depend on the specific reaction conditions and the compounds it’s reacted with.
Action Environment
The action, efficacy, and stability of 4-Bromo-3-methoxypyridine hydrochloride can be influenced by various environmental factors. These include the temperature, pH, and the presence of other compounds or catalysts . For example, in Suzuki-Miyaura cross-coupling reactions, the presence of a palladium catalyst and a base is required .
生化学分析
Biochemical Properties
The biochemical properties of 4-Bromo-3-methoxypyridine hydrochloride are not well-documented in the literature. It is known that brominated compounds can participate in various biochemical reactions, often acting as electrophiles. They can interact with enzymes, proteins, and other biomolecules, typically through covalent bonding .
Cellular Effects
Brominated compounds can influence cell function in various ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Brominated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methoxypyridine hydrochloride can be achieved through several methods. One common method involves the bromination of 3-methoxypyridine using bromine or a brominating agent under controlled conditions. The resulting 4-bromo-3-methoxypyridine is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of 4-Bromo-3-methoxypyridine hydrochloride often involves large-scale bromination reactions followed by purification processes to obtain the desired product with high purity. The compound is typically stored in a refrigerator to maintain its stability .
化学反応の分析
Types of Reactions: 4-Bromo-3-methoxypyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in reactions catalyzed by transition metals, such as palladium.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction typically involves the use of palladium catalysts and boronic acids or esters as reagents.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides, often under basic conditions.
Major Products:
Carbon-Carbon Bond Formation: The major products of Suzuki-Miyaura coupling are biaryl compounds.
Substituted Pyridines: Products of nucleophilic substitution include various substituted pyridines depending on the nucleophile used.
類似化合物との比較
4-Bromo-3-methylpyridine hydrochloride: Similar in structure but with a methyl group instead of a methoxy group.
4-(Bromomethyl)pyridine hydrobromide: Contains a bromomethyl group instead of a bromine atom.
Uniqueness: 4-Bromo-3-methoxypyridine hydrochloride is unique due to its methoxy group, which can influence the electronic properties of the pyridine ring and affect its reactivity in chemical reactions. This makes it a valuable intermediate in the synthesis of various complex molecules.
特性
IUPAC Name |
4-bromo-3-methoxypyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO.ClH/c1-9-6-4-8-3-2-5(6)7;/h2-4H,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMARTLPJIOTDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CN=C1)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671973 | |
| Record name | 4-Bromo-3-methoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209335-53-4 | |
| Record name | 4-Bromo-3-methoxypyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-3-methoxypyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B577593.png)

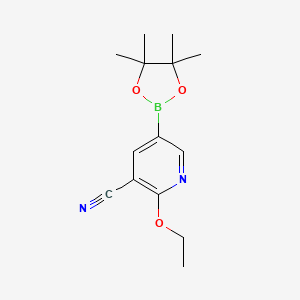
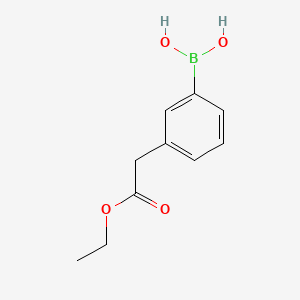
![5-Chloro-[2,3'-bipyridin]-5'-amine](/img/structure/B577602.png)
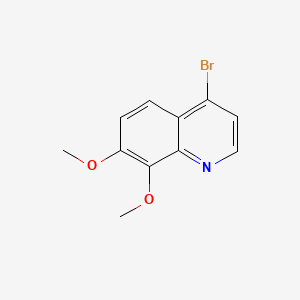


![Imidazo[1,2-A]pyrazine-6-carbonitrile](/img/structure/B577610.png)
